molecular formula C6H8O2 B105969 (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane CAS No. 18130-30-8

(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane

Cat. No.: B105969
CAS No.: 18130-30-8
M. Wt: 112.13 g/mol
InChI Key: SYFZCLMMUNCHNH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane, also referred to as (R)-Glycidyl Propargyl Ether, is a chiral epoxide building block designed for advanced polymer science and materials research. Its molecular structure incorporates both a reactive oxirane ring and a terminal alkyne group, making it a versatile precursor for constructing functional polymers. The (R)-enantiomer offers specific stereochemical properties for applications requiring chiral control. In research, this compound is primarily used to introduce alkyne side chains into polymer backbones, such as polyurethanes . These pendant alkyne groups serve as robust modification sites for highly efficient, metal-free thiol-yne 'click' chemistry, allowing for the post-polymerization attachment of various functional thiols to tailor material properties like hydrophilicity, bioactivity, or mechanical strength . The chiral center of this molecule provides a unique opportunity to develop polymers with controlled tacticity or stereospecific interactions, which can be critical for creating specialized materials for catalysis, advanced coatings, and biomedical aids. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18130-30-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(2R)-2-(prop-2-ynoxymethyl)oxirane

InChI

InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2/t6-/m0/s1

InChI Key

SYFZCLMMUNCHNH-LURJTMIESA-N

SMILES

C#CCOCC1CO1

Isomeric SMILES

C#CCOC[C@H]1CO1

Canonical SMILES

C#CCOCC1CO1

Synonyms

2-((2-Propynyloxy)methyl)oxirane

Origin of Product

United States

The Significance of Chiral Epoxides in Modern Organic Synthesis

Chiral epoxides are three-membered cyclic ethers that serve as highly valuable intermediates in the synthesis of a wide array of organic compounds. sigmaaldrich.commdpi.com Their importance is underscored by their utility in creating complex, stereochemically defined molecules, a critical requirement in pharmaceutical and materials science. sigmaaldrich.commdpi.com

The synthetic value of chiral epoxides stems from their high reactivity, which is a consequence of the inherent ring strain in the oxirane ring. nih.gov They readily undergo nucleophilic ring-opening reactions that are often highly regioselective and stereospecific. mdpi.com This allows for the controlled installation of two adjacent functional groups with a specific stereochemical relationship, a common challenge in asymmetric synthesis. mdpi.com The ability to transform a prochiral or racemic starting material into an enantioenriched product through processes like asymmetric epoxidation or kinetic resolution has made chiral epoxides indispensable. mdpi.comnih.gov

These versatile building blocks are precursors to a diverse range of important molecular structures, including amino alcohols, diols, and other difunctionalized compounds that are key components of many natural products and biologically active molecules. sigmaaldrich.commdpi.com Consequently, the development of efficient methods for the synthesis of chiral epoxides remains an active and important area of chemical research. mdpi.comresearchgate.net

The Role of Terminal Alkynes in Modular Synthetic Methodologies

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis, prized for their versatility and reactivity. chemimpex.comresearchgate.netnih.gov The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is notably acidic compared to hydrogens on sp2 or sp3 carbons, allowing for its easy removal by a strong base to form a metal acetylide. nih.govuni-pannon.hu

This acetylide ion is a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, such as alkyl halides and epoxides. uni-pannon.hu This reactivity is a cornerstone of synthetic strategies aimed at extending carbon chains and constructing complex molecular skeletons. uni-pannon.hu

Furthermore, the terminal alkyne functional group is a key participant in a variety of powerful coupling and cycloaddition reactions. researchgate.net Most notably, it is one of the principal components in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." mt.commdpi.com This reaction is characterized by its high efficiency, selectivity, mild reaction conditions, and the formation of a stable triazole linkage, making it an ideal tool for modularly connecting different molecular fragments in fields ranging from drug discovery to materials science and bioconjugation. mt.commdpi.com

Overview of Current Research Trajectories Involving R 2 Prop 2 Yn 1 Yloxy Methyl Oxirane

Enantioselective Synthesis of this compound

The generation of enantiomerically pure this compound, also known as (R)-propargyl glycidyl ether, is critical for its application in asymmetric synthesis. Several distinct strategies have been developed to achieve high enantiopurity.

Chiral Pool Derived Approaches

The chiral pool provides a direct and efficient route to enantiomerically pure compounds by utilizing readily available natural products as starting materials. For the synthesis of this compound, (R)-glycidol is a key precursor derived from the chiral pool. The synthesis can be readily accomplished via a Williamson ether synthesis. In this approach, (R)-glycidol is deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then displaces a halide from propargyl bromide to form the target ether.

An alternative, related strategy starts with (R)-epichlorohydrin, another chiral pool-derived synthon. Reaction of (R)-epichlorohydrin with propargyl alcohol in the presence of a base can also yield the desired product. researchgate.net Furthermore, highly versatile building blocks such as optically active glycidyl sulfonates (e.g., tosylates or nosylates), which are prepared from glycidol, can be reacted with propargyl alcohol to afford the target compound in high yield and with retention of stereochemical integrity. google.com

Table 1: Chiral Pool Synthesis of this compound

Chiral PrecursorReagentGeneral Reaction Type
(R)-GlycidolPropargyl bromide, Base (e.g., NaH)Williamson Ether Synthesis
(R)-Glycidyl TosylatePropargyl alcohol, BaseNucleophilic Substitution
(R)-EpichlorohydrinPropargyl alcohol, BaseNucleophilic Substitution / Ring Formation

Asymmetric Epoxidation Strategies for Precursors

Asymmetric epoxidation represents one of the most powerful methods for installing a chiral epoxide. The logical precursor for the direct epoxidation to 2-((prop-2-yn-1-yloxy)methyl)oxirane is allyl propargyl ether. However, the direct enantioselective epoxidation of such an unactivated terminal alkene presents significant challenges.

A more established and highly effective indirect route involves the Sharpless asymmetric epoxidation of allyl alcohol. wikipedia.org This Nobel Prize-winning reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (t-BuOOH). uniroma1.it By selecting the appropriate tartrate enantiomer, either (R)- or (S)-glycidol can be produced with very high enantiomeric excess (ee). nih.govlibretexts.org For the synthesis of the target compound, allyl alcohol is first epoxidized using (+)-DET to yield (R)-glycidol. The resulting chiral alcohol is then subjected to etherification with propargyl bromide, as described in the chiral pool approach (Section 2.1.1.). This two-step sequence is a robust and widely used method for accessing chiral glycidyl ethers.

While less common for this specific substrate, other asymmetric epoxidation methods like the Jacobsen-Katsuki epoxidation, which is highly effective for cis-disubstituted alkenes, and the Shi epoxidation, using a fructose-derived ketone catalyst, have broad applicability for different classes of olefins and could theoretically be adapted for precursors to related structures. youtube.com

Chemoenzymatic Synthesis Routes

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, often under mild reaction conditions. A primary chemoenzymatic strategy for obtaining enantiopure epoxides is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.

For a substrate like 2-((prop-2-yn-1-yloxy)methyl)oxirane, a lipase (B570770) could be employed to catalyze the enantioselective hydrolysis of the racemic epoxide. Lipases are well-known for their ability to resolve racemic epoxides and alcohols. researchgate.netmdpi.com For example, in a racemic mixture of the target epoxide, a lipase could selectively hydrolyze the (S)-enantiomer to the corresponding diol, leaving the desired this compound unreacted. The separation of the unreacted epoxide from the diol product then yields the enantiomerically enriched target. The efficiency of such a resolution is often high, as demonstrated in the kinetic resolution of related compounds like racemic glycidyl butyrate. nih.gov Dynamic kinetic resolution (DKR) is an advanced version of this process where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.netnih.gov

Other Enantioselective Reaction Pathways

Beyond the previously mentioned strategies, the hydrolytic kinetic resolution (HKR) of terminal epoxides stands out as a particularly powerful method. Developed by Jacobsen and coworkers, this reaction employs a chiral (salen)Co(III) complex as the catalyst. icm.edu.plharvard.edu The catalyst facilitates the addition of water to one enantiomer of a racemic epoxide at a much faster rate than the other. unipd.it

When applied to racemic 2-((prop-2-yn-1-yloxy)methyl)oxirane, the (salen)Co(III) catalyst would selectively hydrolyze one enantiomer (e.g., the S-form) to the corresponding 1-(prop-2-yn-1-yloxy)propane-2,3-diol, leaving the other enantiomer (the R-form) untouched. nih.gov This method is renowned for its broad substrate scope, operational simplicity, and exceptionally high selectivity factors, often yielding both the unreacted epoxide and the diol product with ≥98% ee. unipd.it The catalyst is effective at low loadings and can often be recycled, making the process highly practical for both laboratory and industrial scales.

Synthesis of Related Chiral Propargyl Ether Oxiranes

The synthetic methodologies described for this compound can be extended to a broader range of chiral propargyl ether oxiranes. These related structures are valuable for creating diverse molecular libraries for applications in medicinal chemistry and materials science.

The general synthetic strategies involve combining a chiral epoxide synthon with various propargyl alcohols or, conversely, a chiral propargyl alcohol with an achiral epoxide-forming reagent like epichlorohydrin (B41342).

Varying the Propargyl Group: Starting with a common chiral intermediate like (R)-glycidyl tosylate, a variety of substituted propargyl alcohols can be used as nucleophiles. This allows for the introduction of different groups on the alkyne terminus, leading to a library of related chiral epoxides.

Varying the Oxirane Substitution: While the parent compound is a terminal epoxide, methods exist for creating substituted chiral propargyl epoxides. For instance, the enantioselective epoxidation of conjugated cis-enynes using a chiral dioxirane (B86890) generated from a fructose-derived ketone and Oxone provides access to cis-propargyl epoxides with substitution on the oxirane ring. organic-chemistry.org

Building from Chiral Propargyl Alcohols: A wide array of enantiopure secondary propargyl alcohols can be synthesized through methods like the asymmetric alkynylation of aldehydes. These chiral alcohols can then be used as starting materials, reacting with epichlorohydrin in the presence of a base to form the corresponding chiral propargyl glycidyl ethers.

Stereochemical Purity Determination and Analysis Methods

Verifying the enantiomeric purity (typically expressed as enantiomeric excess, or % ee) of the synthesized this compound is a critical final step. The two most common and reliable methods for this analysis are chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chiral HPLC: This is the most direct method for determining % ee. The enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. By integrating the areas of the two separated peaks in the chromatogram, the ratio of the enantiomers, and thus the % ee, can be accurately calculated. Cellulose or amylose-based CSPs are commonly effective for separating enantiomers of epoxides and related compounds. researchgate.netiosrjournals.org

NMR Spectroscopy: Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers. However, the enantiomeric ratio can be determined by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. nih.gov The resulting diastereomeric esters will have distinct NMR signals that can be integrated. Alternatively, a chiral solvating agent (CSA) can be added to the NMR sample. The CSA forms transient, diastereomeric complexes with the enantiomers, which can induce chemical shift differences between their corresponding signals, allowing for quantification. nih.govresearchgate.net

Table 2: Methods for Stereochemical Purity Analysis

MethodPrincipleTypical Output
Chiral HPLCDifferential interaction with a chiral stationary phase.Chromatogram with two separated peaks for (R) and (S) enantiomers.
NMR with Chiral Derivatizing Agent (e.g., Mosher's Ester)Conversion of enantiomers into covalent diastereomers with distinct NMR spectra.NMR spectrum with resolved signals for each diastereomer; integration gives the ratio.
NMR with Chiral Solvating AgentFormation of transient, non-covalent diastereomeric complexes.NMR spectrum with resolved signals for each enantiomer; integration gives the ratio.

Epoxide Ring-Opening Reactions

The high degree of ring strain in the three-membered oxirane ring makes it susceptible to nucleophilic attack, serving as a cornerstone of its synthetic utility. The ring-opening process can be initiated under both basic and acidic conditions, with the specific pathway dictating the regiochemical and stereochemical outcome.

Nucleophilic Ring-Opening Pathways and Regioselectivity

The regioselectivity of the epoxide ring-opening of this compound is highly dependent on the reaction conditions, specifically whether the reaction is conducted in a basic or acidic medium. The molecule contains two potential sites for nucleophilic attack: the less substituted primary carbon (C1) and the more substituted secondary carbon (C2) of the oxirane ring.

Under basic or nucleophilic conditions , the reaction proceeds via a classic SN2 mechanism. Strong nucleophiles, such as alkoxides, amines, or Grignard reagents, directly attack one of the electrophilic carbons of the epoxide. Due to steric hindrance, the attack occurs preferentially at the less substituted primary carbon. khanacademy.orgmasterorganicchemistry.com This pathway is favored because the alkoxide leaving group is poor, and the ring opening requires a direct "push" from a potent nucleophile. libretexts.org For example, the reaction with sodium methoxide (B1231860) leads to attack at the primary carbon, resulting in the formation of (R)-1-methoxy-3-(prop-2-yn-1-yloxy)propan-2-ol.

Under acid-catalyzed conditions , the mechanism is more complex, exhibiting characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring. masterorganicchemistry.comyoutube.com The nucleophile then attacks. While a full carbocation does not typically form, a significant partial positive charge develops on the carbon atoms as the C-O bond begins to break. libretexts.org In cases with unsymmetrical epoxides, the attack occurs at the carbon that can better stabilize this positive charge. For this compound, where the carbons are primary and secondary, the attack still predominantly occurs at the less substituted primary carbon, an SN2-like result. libretexts.org However, if one of the carbons were tertiary, the attack would shift to the more substituted carbon, reflecting SN1-like character. libretexts.orglibretexts.org

The following table summarizes the regioselectivity of ring-opening with various nucleophiles.

Nucleophile/ConditionsMechanismSite of AttackMajor Product
Sodium Azide (B81097) (NaN₃) in DMFSN2Less substituted carbon(R)-1-azido-3-(prop-2-yn-1-yloxy)propan-2-ol
Isopropylamine (i-PrNH₂) in EtOHSN2Less substituted carbon(R)-1-(isopropylamino)-3-(prop-2-yn-1-yloxy)propan-2-ol rsc.org
H₂O / H₂SO₄ (dilute acid)SN1-like/SN2Less substituted carbon(S)-3-(prop-2-yn-1-yloxy)propane-1,2-diol
Anhydrous HCl in etherSN1-like/SN2Less substituted carbon(R)-1-chloro-3-(prop-2-yn-1-yloxy)propan-2-ol libretexts.org

Stereochemical Outcomes and Diastereoselectivity of Ring-Opening

The ring-opening of the chiral epoxide is a stereospecific process. Regardless of the mechanistic pathway (SN2 or acid-catalyzed), the nucleophile attacks the electrophilic carbon from the side opposite the carbon-oxygen bond. masterorganicchemistry.comyoutube.com This "backside attack" results in a Walden inversion of the stereochemical configuration at the center of attack. youtube.com

In this compound, the chiral center is the secondary carbon of the epoxide ring.

Attack at the less substituted primary carbon: When the nucleophile attacks the achiral primary carbon, the configuration of the adjacent chiral center remains unchanged. The stereochemistry of the product at this center is retained from the starting material.

Attack at the more substituted secondary (chiral) carbon: If the reaction conditions force an attack at the chiral secondary carbon, the (R) configuration of this center is inverted to (S).

Because nucleophilic attack under both basic and most common acidic conditions occurs at the less substituted primary carbon, the (R) configuration of the stereocenter is preserved in the resulting amino alcohol, diol, or halohydrin product. rsc.org This predictable stereochemical outcome is a significant advantage in asymmetric synthesis.

Catalytic Approaches to Epoxide Opening

To enhance reaction rates and control selectivity, various catalytic methods are employed for epoxide ring-opening. Lewis acids are particularly effective catalysts for this transformation under aprotic conditions. nih.gov For instance, boron trifluoride etherate (BF₃·Et₂O) can coordinate to the epoxide oxygen, further polarizing the C-O bonds and making the ring more susceptible to attack by even weak nucleophiles. nih.govresearchgate.net This approach has been used in the stereospecific synthesis of homopropargylic alcohols from propargylic epoxides. researchgate.net

In the context of polymerization, organometallic catalysts and organocatalysts have been developed for the ring-opening polymerization of functional epoxides like glycidyl ethers. rsc.orgrsc.org These catalysts can provide control over the polymer's molecular weight and architecture.

Terminal Alkyne Functional Group Transformations

The presence of a terminal alkyne group provides a versatile handle for further molecular elaboration through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) “Click” Chemistry

Among the reactions of the terminal alkyne, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent. sci-hub.se This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide in the presence of a copper(I) catalyst. acs.org The reaction is highly efficient, robust, and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole linkage. sci-hub.seacs.org Propargyl compounds, such as the title molecule, are recognized as excellent substrates for the CuAAC reaction due to their high reactivity and ease of installation. nih.govnih.gov

The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that rearranges to the stable triazole product upon protonolysis. acs.org

Scope and Versatility in Diverse Chemical Systems

The CuAAC reaction's orthogonality—meaning it does not interfere with most other functional groups—makes this compound a powerful bifunctional building block. researchgate.net It allows for the selective conjugation of this molecule to a vast array of azide-functionalized substrates, including polymers, biomolecules, and surfaces, while preserving the reactive epoxide for subsequent transformations. researchgate.netacs.org

This strategy has been widely applied in materials science and polymer chemistry. For example, propargyl glycidyl ether has been used to synthesize functional polycarbonates and polyurethanes. researchgate.net The pendant alkyne groups along the polymer backbone can be modified post-polymerization using CuAAC to attach various functionalities, tailoring the material's properties. researchgate.net This approach is also central to the synthesis of complex polymer architectures and bioconjugates. sci-hub.senih.gov

The following table illustrates the application of CuAAC with propargyl-functionalized compounds in different systems.

Azide ComponentAlkyne Component SystemApplicationResulting Structure
Benzyl AzidePropargyl-functional PolycarbonatePolymer ModificationPolycarbonate with pendant triazole-benzyl groups researchgate.net
Azido-functionalized CalixarenesPhenyl Propargyl EtherSynthesis of Supramolecular StructuresTriazole-linked Calixarene Assemblies acs.org
Azido-functionalized PeptidesPropargyl-containing scaffoldsBioconjugation, Drug DiscoveryPeptide-small molecule conjugates via a triazole linker acs.org
Mechanistic Understanding of CuAAC with Propargyl Ethers

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The reaction involving propargyl ethers, such as this compound, follows a well-studied mechanistic pathway that dramatically accelerates the rate compared to the uncatalyzed Huisgen cycloaddition. acs.org While the uncatalyzed reaction is a concerted process that yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds through a stepwise mechanism ensuring the exclusive formation of the 1,4-isomer. nih.govnih.gov

The catalytic cycle is initiated by the formation of a copper(I) acetylide species. acs.org The copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), readily coordinates with the terminal alkyne of the propargyl ether. acs.org This coordination increases the acidity of the terminal alkyne proton, facilitating its removal by a base to form the key copper(I) acetylide intermediate. acs.org

There has been considerable discussion regarding the nuclearity of the catalytically active species, with early proposals suggesting a mononuclear mechanism. acs.org However, a growing body of experimental and computational evidence points towards a dinuclear (or polynuclear) mechanism being more favorable, particularly in the presence of supporting ligands. beilstein-journals.orgacs.orgnih.govacs.org In these models, a second copper atom plays a crucial role in activating the azide component.

The proposed dinuclear mechanism generally proceeds as follows:

Formation of a Copper Acetylide: A copper(I) ion reacts with the terminal alkyne of the propargyl ether to form a π-complex, followed by deprotonation to yield a copper acetylide.

Activation of the Azide: The azide coordinates to a second copper center within a dicopper acetylide complex. This interaction activates the azide for nucleophilic attack. researchgate.net

Cycloaddition: The activated azide attacks the alkyne carbon bound to the first copper atom, leading to the formation of a six-membered copper-containing metallacycle intermediate. nih.govresearchgate.net

Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form a copper triazolide species. researchgate.net

Protonolysis and Catalyst Regeneration: The copper triazolide is then protonated, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

The rate-determining step of the CuAAC reaction has been a subject of investigation. Some studies suggest that the formation of the azide/copper(I) acetylide complex is the rate-limiting step. researchgate.net Others, using techniques like real-time infrared spectroscopy, have identified the cyclization of the azide-alkyne complex to the triazole intermediate as the rate-determining step. core.ac.ukresearchgate.net The specific kinetics can be influenced by the choice of catalyst, ligands, solvents, and substrates. beilstein-journals.org Ligands, such as derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, can significantly accelerate the reaction rate. beilstein-journals.orgnih.gov

Catalyst System ComponentFunctionCommon Examples
Copper(I) Source The central catalytic atomCuI, CuBr, CuOTf
Copper(II) Precursor Reduced in situ to Cu(I)CuSO₄·5H₂O, Cu(OAc)₂
Reducing Agent Reduces Cu(II) to Cu(I)Sodium Ascorbate, Ascorbic Acid
Ligand Stabilizes Cu(I), enhances solubility and reactivityTris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), Bathophenanthroline disulfonate
Base Facilitates alkyne deprotonationTriethylamine (NEt₃), 2,6-Lutidine
Chemo- and Regioselectivity Considerations in Bioconjugation (general academic interest)

The widespread application of CuAAC in bioconjugation stems from its exceptional chemo- and regioselectivity, allowing for the specific labeling of complex biomolecules in aqueous environments and at physiological pH (typically ranging from 4 to 12). beilstein-journals.org

Regioselectivity: The CuAAC reaction is strictly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This high fidelity is a direct consequence of the stepwise, copper-mediated mechanism, which is fundamentally different from the concerted thermal cycloaddition that gives mixtures of 1,4- and 1,5-isomers. nih.gov The formation of the copper acetylide intermediate and the subsequent directed attack by the azide ensures that only one regioisomeric product is formed. nih.gov This predictability is critical in bioconjugation, where the precise orientation and structure of the resulting linkage can significantly impact the function of the modified biomolecule. For a molecule like this compound, this means it will reliably form a linkage through the C4 position of the newly formed triazole ring.

Chemoselectivity: Chemoselectivity refers to the ability of a reaction to proceed in the presence of a wide variety of other functional groups without causing side reactions. The azide and terminal alkyne functional groups are considered bio-orthogonal; they are largely unreactive with the vast majority of functional groups found in biological systems, such as amines, carboxylic acids, and thiols. beilstein-journals.org

The CuAAC reaction exhibits remarkable chemoselectivity, tolerating numerous functional groups present in peptides, proteins, nucleic acids, and carbohydrates. beilstein-journals.org In the context of this compound, the key functional groups are the propargyl ether and the oxirane (epoxide) ring. The terminal alkyne is the reactive moiety for the CuAAC reaction. The ether linkage is stable under typical CuAAC conditions. The oxirane ring, while susceptible to nucleophilic attack, is generally stable under the mild, near-neutral pH conditions often employed for bioconjugation, allowing the click reaction to proceed without opening the epoxide ring. This allows the oxirane to be preserved for subsequent transformations after the triazole linkage has been formed, enabling stepwise or orthogonal conjugation strategies.

Selectivity TypeOutcome in CuAACImplication for this compound
Regioselectivity Exclusive formation of the 1,4-disubstituted triazole isomer. nih.govPredictable and uniform linkage structure in conjugation.
Chemoselectivity Reaction is specific to terminal alkynes and azides, tolerating most other functional groups. beilstein-journals.orgThe oxirane ring remains intact during the reaction, available for post-conjugation modification.

Applications of R 2 Prop 2 Yn 1 Yloxy Methyl Oxirane As a Chiral Building Block

Contribution to the Advancement of Stereoselective Synthetic Methodologies:No literature was found that attributes the advancement of new stereoselective methods to the use of this specific molecule.

To provide an article that is both scientifically accurate and valuable, it would be necessary to broaden the scope to general applications of chiral glycidyl (B131873) ethers or propargylated compounds. However, this would deviate from the user's explicit instructions.

Integration into Polymer Science and Advanced Materials Chemistry

Ring-Opening Polymerization (ROP) of the Oxirane Moiety

The polymerization of PGE proceeds through the opening of the strained three-membered oxirane ring, which can be initiated by cationic, anionic, or coordination catalysts. This process yields poly(propargyl glycidyl (B131873) ether) (PPGE), a linear polyether with pendant alkyne groups at each repeating unit. The choice of polymerization mechanism is critical as it dictates the level of control over the polymer's molecular weight, dispersity (Đ), and architecture.

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as protonic acids or Lewis acids, which activate the oxirane monomer. youtube.com The process begins when the initiator activates the oxygen atom of the epoxide ring, creating a tertiary oxonium ion. researchgate.net Propagation occurs through the nucleophilic attack of a monomer on this active species, regenerating the oxonium ion at the growing chain end. youtube.comresearchgate.net

For oxiranes like PGE, the key to achieving controlled polymerization is to establish a balance between the highly reactive, propagating species and less reactive, dormant ones. youtube.com This can reduce unwanted side reactions. youtube.com The stability of the carbocation formed upon ring-opening is a crucial factor influencing the reaction. osaka-u.ac.jp In some systems, particularly those involving monomers with hydroxyl groups, an "activated monomer" (AM) mechanism can compete with the active chain end (ACE) mechanism. researchgate.net In the AM mechanism, the initiator protonates the monomer, which is then attacked by a nucleophilic group (like a hydroxyl group) from the initiator or the polymer chain end. researchgate.net This approach can be beneficial for polymerizing functional epoxides while minimizing side reactions. Control over CROP of functional oxiranes allows for the synthesis of polymers with specific structures, such as block copolymers and star polymers, which are valuable in fields like biomedicine and nanotechnology. youtube.com

Anionic ring-opening polymerization (AROP) of PGE presents a significant challenge due to the presence of the terminal alkyne. The acidic proton of the alkyne group can react with the strong bases typically used as initiators for AROP, leading to side reactions and a loss of control over the polymerization process. acs.orgnih.gov

To overcome this limitation, advanced organocatalytic strategies have been developed. A particularly successful approach involves the use of a Lewis pair system, combining a mild phosphazene base with a Lewis acid like triethylborane. acs.orgnih.gov This dual activation mechanism facilitates controlled polymerization by activating the initiator with the base while the Lewis acid coordinates to the epoxide monomer, enhancing its electrophilicity and stabilizing the growing anionic chain end. acs.org This strategy effectively suppresses the undesirable interactions with the acidic alkyne proton, enabling the synthesis of well-defined poly(propargyl glycidyl ether) (PPGE) with predictable molecular weights and narrow dispersities (Đ < 1.1). acs.orgnih.gov Another approach is the monomer-activated AROP, which can proceed under mild conditions without the need for protecting the alkyne unit. rsc.org These methods allow for the use of various initiators, providing access to well-defined polymers with diverse end-group functionalities. acs.org

Table 1: Controlled Anionic Ring-Opening Polymerization of Glycidyl Propargyl Ether (GPE) using a Lewis Pair System

Initiator Degree of Polymerization (Target) Molecular Weight (Mn, g/mol ) Dispersity (Đ) Reference
1,4-Benzenedimethanol 25 3,200 1.07 acs.org
1,4-Benzenedimethanol 50 5,900 1.07 acs.org
1,4-Benzenedimethanol 100 11,500 1.08 acs.org
Propargyl Alcohol 50 5,700 1.07 acs.org

The ability of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane to copolymerize with other cyclic monomers opens avenues for creating functional materials with a wide range of properties. These copolymers combine the characteristics of the constituent monomers, while the pendant alkyne groups from PGE introduce "clickable" functionality along the polymer backbone.

PGE can be readily copolymerized with other epoxides, such as ethylene oxide (EO) and propylene oxide, via anionic ROP. rsc.orgrsc.org A notable example is the copolymerization of PGE with ethylene oxide to produce poly(ethylene glycol)-co-poly(propargyl glycidyl ether) (PEG-co-PPGE). rsc.org This creates a "clickable PEG," a water-soluble polymer scaffold with pendant alkyne groups that can be used for bioconjugation. rsc.org Kinetic studies of this copolymerization have revealed disparate reactivity ratios, leading to copolymers with a gradient in monomer composition. rsc.org

Furthermore, the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) is a key method for synthesizing polycarbonates. nih.gov This process allows for the incorporation of CO₂ into the polymer backbone. By using PGE as a comonomer in this reaction, it is possible to create functional polycarbonates bearing pendant alkyne groups, which are valuable for subsequent modification and the development of advanced materials. nih.gov

The controlled polymerization of PGE is instrumental in designing sophisticated polymer architectures. By using macroinitiators or sequential monomer addition, block copolymers with well-defined segments can be synthesized. acs.org For instance, a bromo-terminated PPGE can be used as a macroinitiator for atom transfer radical polymerization (ATRP) to create a poly(methyl methacrylate)-b-poly(propargyl glycidyl ether) (PMMA-b-PPGE) diblock copolymer. acs.orgnih.gov Similarly, a poly(ethylene oxide) (PEO) macroinitiator can be used to synthesize a triblock copolymer, PPGE-b-PEO-b-PPGE. acs.orgnih.gov These advanced architectures allow for the combination of different polymer properties, such as hydrophilicity and hydrophobicity, while the PGE block provides sites for specific chemical modifications. This control over architecture is crucial for applications in areas like drug delivery and nanotechnology, where self-assembly and targeted functionality are required.

Table 2: Examples of Tailored Polymer Architectures Synthesized from Glycidyl Propargyl Ether (GPE)

Polymer Architecture Synthesis Method Comonomers / Macroinitiators Resulting Functionality Reference
Diblock Copolymer (PMMA-b-PPGE) AROP followed by ATRP Methyl Methacrylate Combines properties of PMMA and PPGE; clickable PPGE block acs.orgnih.gov
Triblock Copolymer (PPGE-b-PEO-b-PPGE) AROP from macroinitiator Poly(ethylene oxide) (PEO) Amphiphilic structure; clickable PPGE end-blocks acs.orgnih.gov

Copolymerization Studies with Other Cyclic Monomers

Post-Polymerization Modification via Click Chemistry

A primary advantage of incorporating this compound into polymers is the introduction of pendant alkyne groups, which are ideal handles for post-polymerization modification (PPM). nih.gov PPM allows for the synthesis of a single, versatile precursor polymer that can be transformed into a family of functional materials. The alkyne groups on the PPGE backbone are particularly amenable to "click" chemistry reactions, which are known for their high efficiency, mild reaction conditions, and orthogonality to many other functional groups. acs.orgnih.gov

The most common click reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-functionalized polymer and an azide-containing molecule. acs.orgnih.gov Another powerful reaction is the thiol-yne reaction, where a thiol compound adds across the alkyne group, which can be useful for attaching different types of molecules. acs.orgamazonaws.com These click reactions have been successfully used to attach a variety of moieties to the PPGE backbone, including fluorescent dyes, bioactive molecules like sugars, and other polymers. acs.orgrsc.org This versatility makes PPGE an excellent scaffold for developing materials for biomedical applications, functional coatings, and microarrays. rsc.orgnih.gov

Fabrication of Functional Polymers and Polymer Networks

(R)-propargyl glycidyl ether is instrumental in the fabrication of functional polymers and intricate polymer networks. The alkyne functionality serves as a versatile handle for introducing a wide range of chemical moieties into the polymer structure. This is particularly advantageous in creating cross-linked networks, which are fundamental to the production of durable materials like coatings, adhesives, and sealants. chemimpex.com

One notable application is in the synthesis of functional polyethers. While conventional anionic ring-opening polymerization of epoxide monomers with terminal alkynes can be challenging due to the acidity of the alkyne proton, recent advancements have demonstrated successful controlled polymerization using Lewis pair organocatalysis. acs.orgnih.gov This method suppresses undesirable side reactions and allows for the synthesis of well-defined poly(glycidyl propargyl ether) (PGPE) with controlled molecular weights and narrow dispersities. acs.orgnih.gov

Furthermore, (R)-propargyl glycidyl ether can be copolymerized with other monomers to introduce functionality into existing polymer systems. For instance, it has been copolymerized with D,L-lactide to create reactive polylactide derivatives. ufop.br These functionalized polyesters can then be used to produce multifunctional nanomaterials. ufop.br The ability to form diverse polymer architectures, including diblock and triblock copolymers, has also been demonstrated, expanding the scope of materials that can be synthesized. acs.orgnih.gov

Surface Functionalization of Materials and Nanomaterials

The reactivity of the epoxide group in (R)-propargyl glycidyl ether makes it a valuable agent for the surface functionalization of a variety of materials and nanomaterials. The oxirane ring can react with surface hydroxyl or amine groups, covalently grafting the molecule onto the material's surface and introducing pendant alkyne groups. These alkyne groups can then be used for subsequent "click" reactions to attach other molecules, such as fluorescent dyes, biomolecules, or polymers. ufop.brresearchgate.net

This two-step functionalization strategy offers a high degree of control over the surface chemistry of materials. For example, fluorescent nanodiamonds have been surface-modified using this approach. researchgate.net The ability to tailor surface properties is critical for applications in areas such as biosensors, drug delivery, and catalysis.

Synthesis of Chiral Polymers and Macromolecules

The inherent chirality of this compound makes it a key monomer for the synthesis of chiral polymers and macromolecules. mdpi.com The stereochemistry of the monomer can be preserved during polymerization, leading to the formation of polymers with a defined helical structure or other forms of macromolecular asymmetry.

The synthesis of chiral polymers is of significant interest due to their potential applications in chiral separations, asymmetric catalysis, and optoelectronic devices. mdpi.com The ability to control the stereochemistry of a polymer is crucial for achieving the desired properties and functionalities. While the direct polymerization of chiral vinyl monomers is a common approach, the use of chiral building blocks like (R)-propargyl glycidyl ether in ring-opening polymerizations offers an alternative and powerful strategy for creating stereoregular polymers. mdpi.comuni-mainz.de

Applications in Specialty Polymers and Composite Materials

The unique properties of polymers derived from (R)-propargyl glycidyl ether lend themselves to a variety of applications in specialty polymers and composite materials. The high thermal stability and strength of the resulting epoxy resins make them suitable for use in demanding environments, such as in the electronics and automotive industries. chemimpex.com

Polymers functionalized with propargyl ether groups have been shown to exhibit high glass transition temperatures (Tg) and high moduli after thermal curing. rsc.org For instance, a propargyl ether-functionalized poly(m-phenylene) demonstrated a Tg near 330 °C and a storage modulus exceeding 4.0 GPa at temperatures up to 300 °C. rsc.org Such materials are promising candidates for use as insulating materials in the microelectronics industry. rsc.org

In the realm of composite materials, the ability of (R)-propargyl glycidyl ether to form strong, cross-linked networks is highly advantageous. chemimpex.com These networks can serve as robust matrices for reinforcing fillers, leading to the creation of high-performance composites with enhanced mechanical properties. The versatility of this monomer also allows for its incorporation into various polymer systems, including those based on polyesters and polyethers, to impart specific functionalities and improve performance characteristics. acs.orgufop.br

Computational and Theoretical Studies of R 2 Prop 2 Yn 1 Yloxy Methyl Oxirane

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the three-dimensional structure and electronic nature of molecules like (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose due to their balance of accuracy and computational cost.

A thorough conformational analysis would be the first step in characterizing the molecule. The flexibility of the ether linkage allows for a variety of spatial arrangements of the oxirane and propargyl groups. By systematically rotating the dihedral angles of the C-O-C-C backbone and performing geometry optimizations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), a potential energy surface can be mapped out. This would reveal the low-energy conformers that are most likely to be present at room temperature. For each stable conformer, further calculations with a larger basis set (e.g., 6-311+G(d,p)) would provide more accurate energies and geometries.

Once the key conformers are identified, their electronic structures can be investigated in detail. This involves analyzing the distribution of electron density, the nature of the molecular orbitals, and the partial charges on each atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's reactivity. For this compound, the HOMO is expected to be localized on the oxygen atom of the oxirane and the ether linkage, while the LUMO is likely to be associated with the antibonding orbitals of the strained oxirane ring. The terminal alkyne also contributes to the electronic landscape, offering a site for potential reactions.

Table 1: Calculated Relative Energies and Dipole Moments of Postulated Conformers of this compound This data is illustrative and based on typical results from DFT calculations for similar molecules, as specific research on this compound is not publicly available.

Conformer Relative Energy (kcal/mol) Dipole Moment (Debye)
A (Global Minimum) 0.00 1.85
B 0.75 2.50
C 1.20 1.50

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound, including its reactivity and interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

To study the reactivity of the oxirane ring, MD simulations could be performed in the presence of a nucleophile, such as an amine or a thiol. By employing a reactive force field or a quantum mechanics/molecular mechanics (QM/MM) approach, it would be possible to simulate the ring-opening reaction. This would provide valuable information about the reaction mechanism, the transition state, and the influence of the solvent on the reaction rate and regioselectivity. The simulations could also shed light on how the propargyl group influences the reactivity of the epoxide.

MD simulations are also well-suited for studying the non-covalent interactions of this compound. For instance, simulations in a box of water molecules would reveal the hydration structure around the molecule and the strength of hydrogen bonding interactions. Similarly, simulations in a non-polar solvent would provide insights into its aggregation behavior. Understanding these interactions is crucial for predicting the molecule's solubility, miscibility, and its behavior in different environments. For instance, studies on poly(glycidyl ether)s, which are polymers derived from similar monomers, have utilized all-atom molecular dynamics simulations to understand their temperature-responsive behavior in aqueous solutions. mdpi.com

In Silico Modeling for Catalyst Design and Optimization of Reaction Pathways

The selective transformation of the oxirane and alkyne functionalities in this compound often requires the use of a catalyst. In silico modeling has become an invaluable tool for the rational design and optimization of catalysts for specific reactions.

For the ring-opening of the epoxide, computational methods can be used to screen potential catalysts and to elucidate the reaction mechanism. For example, DFT calculations can be employed to study the interaction of the oxirane with different Lewis or Brønsted acids, which are common catalysts for this reaction. By calculating the energy profile of the catalytic cycle, researchers can identify the rate-determining step and understand the factors that control the catalyst's activity and selectivity. This knowledge can then be used to design more efficient catalysts.

Similarly, computational modeling can aid in the development of catalysts for reactions involving the terminal alkyne, such as "click" chemistry (cycloaddition reactions). Theoretical calculations can predict the activation barriers for different catalytic cycles and help in understanding the role of the catalyst in promoting the desired transformation. This in silico approach can significantly accelerate the discovery of new and improved catalytic systems for the selective functionalization of this compound.

Table 2: Illustrative Calculated Activation Barriers for Catalyzed Ring-Opening of this compound This data is hypothetical and serves to illustrate the type of results obtained from in silico catalyst screening. Specific experimental or computational data for this molecule is not available.

Catalyst Nucleophile Activation Energy (kcal/mol)
Lewis Acid A Amine 15.2
Brønsted Acid B Amine 18.5
Lewis Acid A Thiol 12.8
Brønsted Acid B Thiol 16.1

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and for the interpretation of experimental data. For this compound, theoretical calculations can predict its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. These can then be converted into chemical shifts, which can be directly compared with experimental data. By performing these calculations for different conformers and averaging the results based on their Boltzmann populations, a more accurate prediction of the experimental spectrum can be obtained. Such calculations can help in assigning the signals in the experimental spectrum and in confirming the molecule's structure.

The calculation of vibrational spectra (IR and Raman) involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of this matrix yields the vibrational frequencies and the normal modes. The intensities of the IR and Raman bands can also be calculated, providing a complete theoretical spectrum. Comparing the predicted spectrum with the experimental one can aid in the identification of the molecule and in the analysis of its vibrational modes. For a molecule with the complexity of this compound, this can be a crucial tool for structural elucidation.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) As no specific experimental data for this compound is available, this table presents a hypothetical comparison to illustrate the validation process.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

The synthesis and subsequent polymerization of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane are critical steps that dictate the properties and potential applications of the resulting materials. Future research will likely focus on developing highly efficient and selective catalytic systems to control these processes with precision.

For the synthesis of the monomer itself, which can be prepared from propargyl alcohol and epichlorohydrin (B41342), the development of catalytic asymmetric methods is paramount to ensure high enantiopurity of the (R)-isomer. researchgate.net This avoids costly chiral resolution steps and provides better control over the stereochemistry of the final polymer.

The primary method for polymerizing this monomer is through ring-opening polymerization (ROP) of the oxirane moiety. The choice of catalyst is crucial as it influences the polymer's molecular weight, polydispersity, and tacticity (the stereochemical arrangement of the chiral centers along the polymer chain). Future exploration is anticipated in several key areas of catalysis:

Stereoselective Catalysis: The use of chiral catalysts to produce highly isotactic or syndiotactic polymers from the enantiopure (R)-monomer is a significant goal. The stereoregularity of the polymer backbone can dramatically affect its physical properties, such as crystallinity, thermal behavior, and self-assembly characteristics. Catalytic systems, including cobalt salen complexes and certain metal-free organocatalysts, have shown promise for the stereoselective ROP of other functional epoxides and represent a promising avenue for this monomer. uni-mainz.dersc.org

Living/Controlled Polymerization: Catalysts that facilitate a living or controlled polymerization process are highly sought after. These systems allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as well as the creation of complex polymer architectures like block copolymers. nih.gov Anionic polymerization initiated by potassium alkoxides has been shown to be a controlled process for similar glycidyl (B131873) ethers. nih.govresearchgate.net

Robust and Green Catalysts: A shift towards more sustainable chemistry will drive research into catalysts that are based on earth-abundant metals or are entirely metal-free. rsc.org Furthermore, catalysts that exhibit high turnover numbers and are tolerant to the alkyne functional group without promoting side reactions will be essential for efficient and clean polymer synthesis.

Table 1: Potential Catalytic Systems for the Synthesis and Polymerization of this compound
Catalyst TypeProcessPotential AdvantagesResearch Focus
Chiral Salen-Metal Complexes (e.g., Co, Cr)Ring-Opening PolymerizationHigh stereoselectivity, potential for living polymerization.Optimizing ligand design for enhanced activity and control with alkyne-functionalized monomers. uni-mainz.de
Metal-Free Organocatalysts (e.g., PPNs, N-heterocyclic carbenes)Ring-Opening PolymerizationAvoids metal contamination, can be highly chemoselective. rsc.orgDeveloping dual catalyst systems for monomer-activated ROP to enhance control and reaction rates. acs.org
Anionic Initiators (e.g., Potassium Alkoxides)Ring-Opening PolymerizationWell-established for polyethers, capable of producing high molecular weight polymers. nih.govacs.orgFine-tuning reaction conditions (temperature, solvent) to maintain control and prevent side reactions.
Lewis Acidic CatalystsRing-Opening PolymerizationCan activate the oxirane ring effectively.Controlling selectivity to avoid side reactions involving the alkyne group.

Expanded Applications in Advanced Functional Materials and Nanotechnology

The true versatility of poly(this compound) lies in its pendant propargyl groups. The terminal alkyne is a powerful chemical handle that allows for post-polymerization modification via highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This enables the creation of a vast library of functional materials from a single parent polymer.

Future opportunities in this area include:

Advanced Coatings and Adhesives: The polyether backbone provides adhesive properties, while the alkyne groups can be used as cross-linking sites or for grafting molecules that impart specific surface properties, such as hydrophobicity, anti-fouling, or stimuli-responsiveness.

Solid Polymer Electrolytes: By grafting oligo(ethylene glycol) chains or other ion-coordinating groups onto the polymer backbone via click chemistry, novel solid polymer electrolytes for next-generation lithium-ion batteries can be developed. acs.orguni-bayreuth.de The chiral, stereoregular backbone could influence ion transport pathways, potentially leading to materials with enhanced conductivity.

Biomaterials and Drug Delivery: The polymer can be functionalized with biocompatible moieties like polyethylene (B3416737) glycol (PEG) to form amphiphilic block copolymers that self-assemble into micelles or vesicles for drug delivery. nih.gov The alkyne groups can also be used to attach targeting ligands or therapeutic agents. The chirality of the polymer backbone may influence interactions with biological systems.

Functional Nanoparticles and Surfaces: The polymer can be grafted onto the surface of nanoparticles (e.g., gold, silica, quantum dots) to create stable, functionalized nanomaterials for use in sensing, imaging, and diagnostics. rsc.org The combination of nanotechnology with the bio-orthogonal reactivity of the polymer opens pathways to sophisticated hybrid materials.

Table 2: Emerging Applications via Post-Polymerization Modification
Application AreaFunctionalization Strategy (via Alkyne Group)Resulting Material/System
Energy StorageClick reaction with azide-terminated oligoethers or ionic liquids.Single-ion conducting solid polymer electrolytes for batteries. acs.orguni-bayreuth.de
BiomaterialsClick reaction with azide-functionalized PEG, peptides, or drugs.Amphiphilic copolymers for drug-delivery micelles; functional hydrogels. nih.gov
NanotechnologyAttachment to azide-modified nanoparticle surfaces.Stable, functionalized nanoparticles for imaging and sensing. rsc.org
Separation ScienceImmobilization of metal ions after derivatization.Polymer substrates with tailored surface chemistry for selective enrichment of molecules like phosphopeptides. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, process control, scalability, and reproducibility. uc.ptnih.gov For a multi-step synthesis like that of functional polymers from this compound, a sequential flow process represents a major opportunity.

Future research could establish an integrated flow platform encompassing:

Monomer Synthesis: The reaction of propargyl alcohol with an excess of epichlorohydrin, often exothermic, can be precisely controlled in a flow reactor with superior heat management. The use of packed-bed reactors containing a solid-supported base could simplify purification by eliminating the need to remove dissolved catalysts. nih.gov

In-line Purification: Integrating membrane separation or liquid-liquid extraction modules could allow for the purification of the monomer in a continuous fashion before it enters the next stage.

Controlled Polymerization: Performing the ring-opening polymerization in a flow reactor allows for precise control over residence time, which directly correlates to the degree of polymerization and molecular weight. Temperature gradients can be accurately maintained, minimizing side reactions and leading to polymers with lower polydispersity. researchgate.net

Automated Optimization: Coupling the flow system with in-line analytical techniques (e.g., FT-IR, NMR) and machine learning algorithms would enable automated reaction optimization, rapidly identifying the ideal conditions for producing a polymer with desired characteristics.

This approach not only enhances the efficiency and safety of production but also facilitates the rapid generation of polymer libraries with varying molecular weights or block lengths for screening in different applications. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools to understand reaction mechanisms and predict material properties, thereby accelerating the design and discovery process. For this compound and its polymers, advanced modeling presents several key opportunities.

Catalyst Design and Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to model the ROP of the monomer with various catalysts. frontiersin.orgresearchgate.net These studies can elucidate the reaction pathways, calculate activation barriers, and explain the origins of stereoselectivity. Such insights are invaluable for designing new, more efficient catalysts (as discussed in 7.1). Computational studies can also predict the reactivity of the oxirane and alkyne groups under different conditions, helping to avoid unwanted side reactions. acs.orgmdpi.com

Predicting Polymer Properties: Molecular Dynamics (MD) simulations can predict the conformational behavior of the resulting polymer chains in solution or in the solid state. This can help in understanding how the polymer will self-assemble, interact with small molecules (e.g., drugs or ions), or behave at interfaces. By predicting properties like the glass transition temperature, solubility, and mechanical strength, computational models can guide the synthesis of materials tailored for specific applications, such as designing polymer electrolytes with optimal ion mobility. uva.nlresearchgate.net

Modeling Post-Polymerization Reactions: The efficiency of the "click" reaction on the polymer scaffold can be modeled to understand the influence of steric hindrance and polymer conformation on reaction kinetics. This can help in optimizing the design of the polymer and the functionalization conditions.

Synergistic Approaches in Bio-orthogonal Chemistry and Chemical Biology (academic research focus, not clinical)

The alkyne handle on this compound makes it an ideal monomer for materials intended for chemical biology research. Bio-orthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The alkyne-azide cycloaddition is one of the most prominent bio-orthogonal reactions.

In an academic research context, polymers derived from this monomer can serve as versatile scaffolds for investigating biological phenomena:

Functionalized Surfaces for Cell Studies: The polymer can be coated onto surfaces (e.g., glass slides, petri dishes) and subsequently "clicked" with azide-modified biomolecules such as peptides (e.g., RGD sequence), carbohydrates, or growth factors. This allows researchers to create precisely defined microenvironments to study cell adhesion, migration, and differentiation.

3D Cell Culture Scaffolds: Alkyne-functionalized polymers can be cross-linked with azide-functionalized linkers to form hydrogels. These hydrogels can serve as 3D scaffolds for cell culture, mimicking the extracellular matrix. The mechanical properties of the hydrogel can be tuned, and bioactive signals can be incorporated via click chemistry.

"Living" Hydrogels: A cutting-edge application involves using the alkyne-modified polymer to cross-link cells that have been metabolically engineered to display azide (B81097) groups on their surface. This creates a "living hydrogel" where the cells themselves are the cross-linking points. nih.govresearchgate.net Such systems provide a unique platform for studying cell-cell interactions and collective cell behavior in a 3D context. nih.govresearchgate.net

Probing Biomolecular Interactions: The polymer can be used to immobilize specific proteins or nucleic acids to study their interactions with other molecules in a controlled, surface-based format, for example in the development of biosensors or diagnostic arrays.

These academic-focused applications leverage the unique combination of a tailorable polymer backbone with the specific and efficient reactivity of the pendant alkyne group, creating a powerful synergy between materials science and chemical biology. rsc.org

Q & A

What are the optimal synthetic routes for (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane, and how do reaction conditions influence yield?

The synthesis typically involves propargylation of a hydroxyl-containing precursor. A common method (adapted from similar epoxides) uses propargyl bromide with a phenolic or alcoholic substrate in polar aprotic solvents like DMF, catalyzed by bases such as K₂CO₃ or CsF. For example, K₂CO₃ in DMF facilitates oxyanion formation, enabling nucleophilic substitution with propargyl bromide . Alternatively, CsF in DMF at elevated temperatures (50°C) can enhance reaction efficiency for sterically hindered substrates . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of substrate to propargyl bromide) and reaction time (2–48 hours). Competing side reactions, such as over-alkylation, are minimized by maintaining anhydrous conditions and incremental reagent addition.

How is the stereochemical integrity of the (R)-configured oxirane preserved during synthesis?

The (R)-configuration is typically introduced via chiral precursors or asymmetric catalysis. For example, enantiomerically pure epichlorohydrin derivatives can serve as starting materials, where the chirality is retained during nucleophilic substitution with propargyloxy groups. Stereochemical preservation is confirmed by chiral HPLC or optical rotation analysis. In cases where racemization occurs, low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) mitigate epoxide ring-opening or configurational inversion . Computational studies (DFT) may also guide the selection of stereospecific reaction pathways .

What spectroscopic and computational methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR confirms the propargyloxy methyl group (δ 4.2–4.5 ppm for –OCH₂–, δ 2.5 ppm for terminal alkyne protons) and the oxirane ring (δ 3.1–3.4 ppm for epoxide protons). ¹³C NMR identifies the sp-hybridized alkyne carbon (δ 70–80 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ for C₇H₈O₂: calc. 140.0473, obs. 140.0475) .
  • Computational Modeling : Density Functional Theory (DFT) predicts molecular geometry and vibrational frequencies, which are cross-validated with IR data. Software like ORTEP-III visualizes anisotropic displacement parameters for crystallographic studies .

How do electronic effects of the propargyl group influence the reactivity of the oxirane ring?

The electron-withdrawing propargyloxy group increases the electrophilicity of the oxirane ring, accelerating nucleophilic ring-opening reactions. For instance, in acidic or basic media, the ring opens preferentially at the less substituted carbon due to steric and electronic factors. Kinetic studies using in-situ FTIR or HPLC reveal that propargyl substitution reduces activation energy by 10–15% compared to alkyl-substituted epoxides . Competing pathways (e.g., alkyne cyclization) are suppressed by using mild nucleophiles like water or amines at controlled pH.

What strategies resolve contradictions in reported reaction yields for propargyloxy-epoxide derivatives?

Discrepancies in yields often arise from solvent purity, catalyst loading, or substrate accessibility. For example, DMF with <50 ppm water content improves reproducibility in propargylation reactions . Conflicting data on CsF vs. K₂CO₃ efficacy can be resolved by mechanistic studies: CsF preferentially activates propargyl bromide via fluoride displacement, while K₂CO₃ deprotonates the substrate. Systematic Design of Experiments (DoE) identifies critical factors (e.g., temperature, solvent) and their interactions .

What advanced applications exist for this compound in polymer or medicinal chemistry?

  • Polymer Chemistry : The propargyl group enables click chemistry (e.g., CuAAC) to graft functional moieties onto epoxy-based polymers, enhancing thermal stability or biocompatibility .
  • Medicinal Chemistry : The compound serves as a precursor for bioactive derivatives. For example, epoxide ring-opening with thiols or amines generates β-hydroxy sulfides or amines, which are screened for antibacterial activity against pathogens like H. pylori .

How is computational modeling used to predict the regioselectivity of ring-opening reactions?

DFT calculations (e.g., Gaussian 09) model transition states to predict whether nucleophilic attack occurs at the primary or secondary carbon of the oxirane. Fukui indices quantify electrophilic susceptibility, while Natural Bond Orbital (NBO) analysis reveals hyperconjugative stabilization effects. For (R)-configured epoxides, steric maps generated with WinGX show that the propargyloxy group directs nucleophiles to the less hindered carbon .

What are the challenges in scaling up the synthesis of this compound for bulk studies?

Key challenges include:

  • Exothermic Reactions : Propargyl bromide addition requires slow dosing and temperature control (<30°C) to prevent runaway reactions.
  • Purification : Chromatography is impractical for large scales; instead, fractional distillation or recrystallization from ethanol/water mixtures is employed .
  • Safety : Propargyl bromide’s volatility and toxicity necessitate closed-system reactors and rigorous vent scrubbing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.